molecular formula C11H13BrO5 B3060767 Methyl 6-bromo-2,3,4-trimethoxybenzoate CAS No. 80141-07-7

Methyl 6-bromo-2,3,4-trimethoxybenzoate

Cat. No.: B3060767
CAS No.: 80141-07-7
M. Wt: 305.12 g/mol
InChI Key: FLJQTUJPNBCMPJ-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-2,3,4-trimethoxybenzoate” is a chemical compound with the CAS Number: 80141-07-7 . It has a molecular weight of 305.13 and its IUPAC name is this compound .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C11H13BrO5/c1-14-7-5-6 (12)8 (11 (13)17-4)10 (16-3)9 (7)15-2/h5H,1-4H3 . This code provides a standard way to encode the molecular structure using text.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dry place .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Methyl 6-bromo-2,3,4-trimethoxybenzoate is utilized in various synthetic pathways. Zhao Tian-sheng (2010) reported its use as an intermediate in the synthesis of 2,3,4-trimethoxybenzoic acid, derived from pyrogallol through a series of reactions including methylation, bromination, and cyanidation (Zhao Tian-sheng, 2010).
  • T. Lin (2008) discussed another synthesis method for 2,3,4-trimethoxybenzoic acid, starting from 2,3,4-trihydroxybenzoic acid, involving steps such as methylation and hydrolysis (T. Lin, 2008).
  • The compound is also involved in the synthesis of 6-Bromo-4-methylbenzofuroxan, as shown by T. Takabatake et al. (2001), where it undergoes thermal decomposition from a related azide compound (T. Takabatake et al., 2001).

Involvement in Complex Chemical Reactions

  • J. Vicente et al. (1992) studied the mercuriation of related compounds, such as 3,4,5-trimethoxybenzoic acid, leading to the formation of complex mercury-containing structures. This showcases the compound's potential in forming complex organometallic structures (J. Vicente et al., 1992).
  • H. H. Baer and Zaher S. Hanna (1981) used a derivative in the synthesis of d-forosamine, highlighting its role in the creation of complex organic molecules, potentially useful in pharmaceuticals (H. H. Baer, Zaher S. Hanna, 1981).

Safety and Hazards

The compound has been classified with the signal word “Warning” and it has the hazard statement H302 . The precautionary statements include P264, P270, P301+P312, and P330 .

Properties

IUPAC Name

methyl 6-bromo-2,3,4-trimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO5/c1-14-7-5-6(12)8(11(13)17-4)10(16-3)9(7)15-2/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJQTUJPNBCMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1OC)OC)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20552950
Record name Methyl 6-bromo-2,3,4-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80141-07-7
Record name Methyl 6-bromo-2,3,4-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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